Zeniplatin
Overview
Description
Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .
Synthesis Analysis
Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .Molecular Structure Analysis
Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .Scientific Research Applications
Efficacy in Malignant Melanoma and Renal Cancer : Zeniplatin showed some activity in patients with advanced malignant melanoma (14% response rate), but no conclusive results for renal cancer due to the low number of patients. Main toxicities included leukopenia and nausea/vomiting. Unexpected serious nephrotoxicity led to the termination of studies (Aamdal et al., 1997).
Phase I Clinical and Pharmacokinetic Studies : Zeniplatin was less myelosuppressive and nephrotoxic than cisplatin in animal models. Phase I trials indicated its broad-spectrum antitumor activity against human xenografts and murine solid tumor models (Valeriola et al., 1991).
Pharmacokinetic Evaluation : In patients with ovarian carcinoma, zeniplatin showed a pharmacokinetic profile similar to carboplatin. Around 60% of platinum moieties could be recovered in urine within 24 hours (Marco et al., 2004).
Use in Platinum-Refractory Ovarian Cancer : Zeniplatin showed modest activity in platinum-refractory ovarian cancer, but development was discontinued due to severe renal toxicity observed in other trials (Markman et al., 2005).
Dose-Limiting Toxicities in Refractory Solid Malignancies : The maximum tolerated dose was identified, with dose-related leukopenia and neutropenia being dose-limiting toxicities. Nausea and vomiting were also significant side effects, but the drug did not induce significant neurological, auditory, or nephrotoxic effects at doses ≤ 120 mg/m2 (Dodion et al., 1991).
Activity in Platinum-Pretreated Ovarian Cancer : Zeniplatin was found to be active in relapsing, platinum-pretreated patients, with no direct effects on renal function as measured by isotope clearance. However, occasional nephrotoxicity may occur in patients with compromised kidney function (Willemse et al., 1993).
Metastatic Melanoma Trial : In a trial for metastatic melanoma, zeniplatin demonstrated only modest activity with significant gastrointestinal and hematologic toxicity. No severe nephrotoxicity was reported in this study (Olver et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMDVERDMZLRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.